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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

Get Quote

Executive Summary: The Spirocyclic Advantage
Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a high-value scaffold in

modern medicinal chemistry, serving as a rigidified, aliphatic bioisostere for phenyl or

cyclohexyl groups.[1] Unlike flat aromatic systems, the spiro[2.5]octane framework introduces

defined three-dimensional vectors (Fsp³) while maintaining a compact lipophilic profile.

This technical guide dissects the structural architecture, conformational dynamics, and

validated synthetic pathways for this compound.[2] It is designed to provide drug developers

with the mechanistic grounding necessary to utilize this scaffold for fragment-based drug

discovery (FBDD) or lead optimization.[1]

Structural Architecture & Numbering
The IUPAC nomenclature for spiro systems dictates the numbering path starts at the atom

adjacent to the spiro carbon in the smaller ring, proceeds through the spiro center, and

traverses the larger ring.

Molecular Formula: C₉H₁₄O[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1405468#bc-rfq
https://www.benchchem.com/product/b1405468/docs?utm_src=pdf-body#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.benchchem.com/pdf/Theoretical_and_Computational_Examination_of_Spiro_2_5_octane_5_carboxylic_acid_A_Technical_Guide.pdf
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.alfa-chemistry.com/cas_1086399-13-4.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spiro Center: C3

Cyclopropane Ring: C1–C2–C3[1]

Cyclohexane Ring: C3–C4–C5–C6–C7–C8[1]

Functional Handle: Formyl group (-CHO) at C6.

Geometrically, C6 is located at the γ-position relative to the spiro junction (para-position in

cyclohexane terms). This distal arrangement minimizes steric clash between the cyclopropane

"gem-dimethyl-like" bulk and the aldehyde functionality, allowing for independent

functionalization.[1]

Conformational Dynamics
The cyclohexane ring of the spiro[2.5]octane system predominantly adopts a chair

conformation. The spiro-cyclopropane moiety at C3 imposes constraints similar to the Thorpe-

Ingold (gem-dimethyl) effect, often rigidifying the ring compared to the parent cyclohexane.[1]

Thermodynamic Equilibrium: The aldehyde at C6 is subject to axial/equatorial equilibrium.[1][4]

Equatorial Conformer (Major): The formyl group extends away from the ring centroid,

minimizing 1,3-diaxial interactions with the axial protons at C4 and C8.

Axial Conformer (Minor): Higher energy due to steric repulsion.

However, unlike simple cyclohexanecarbaldehyde, the spiro fusion at C3 alters the ring

puckering slightly. The C1-C2 bond of the cyclopropane ring is bisected by the plane of the

cyclohexane chair, creating a unique anisotropic environment for the axial protons at C4 and

C8.[1]

Thermodynamic EquilibriumSpiro-Effect

Equatorial-CHO (Major)
Minimizes 1,3-diaxial strain

Axial-CHO (Minor)
Steric repulsion with C4/C8 H_ax

  ΔG > 0  Spiro[2.5] Junction (C3) Thorpe-Ingold Effect
(Rigidification)

Stabilizes Chair
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Figure 1: Conformational equilibrium and spiro-electronic effects.

Synthetic Pathways & Process Chemistry
Reliable access to Spiro[2.5]octane-6-carbaldehyde typically proceeds via the Simmons-

Smith cyclopropanation of a methylene-cyclohexane precursor.[1] This route is preferred over

direct alkylation strategies due to higher regiocontrol and safety profiles on scale.

Validated Synthetic Route
The following protocol outlines the conversion from a commercially available 4-

oxocyclohexanecarboxylate precursor.

Step 1: Wittig Olefination

Reagents: Methyltriphenylphosphonium bromide, KOtBu, THF.

Substrate: Methyl 4-oxocyclohexanecarboxylate.[1]

Mechanism: Ylide attack on the ketone ensures exclusive exocyclic double bond formation.

[1]

Outcome: Methyl 4-methylenecyclohexanecarboxylate.[1]

Step 2: Simmons-Smith Cyclopropanation

Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM (anhydrous).

Critical Control: The reaction is stereospecific relative to existing chiral centers (if any), but

here it forms the achiral spiro junction. Strict anhydrous conditions are required to prevent

violent decomposition of the organozinc carbenoid.

Outcome: Methyl spiro[2.5]octane-6-carboxylate.[1]

Step 3: Reductive Homologation

Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1405468/docs?utm_src=pdf-body-img#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.benchchem.com/product/b1405468/docs?utm_src=pdf-body#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process Logic: Controlled reduction of the ester directly to the aldehyde is possible at

cryogenic temperatures. Alternatively, full reduction to the alcohol (LiAlH₄) followed by Swern

or DMP oxidation provides higher fidelity if over-reduction is observed.

Target:Spiro[2.5]octane-6-carbaldehyde.

Methyl 4-oxocyclohexanecarboxylate

Wittig Olefination
(Ph3PMeBr, KOtBu)

Methyl 4-methylenecyclohexanecarboxylate

Simmons-Smith
(Et2Zn, CH2I2)

Methyl spiro[2.5]octane-6-carboxylate

DIBAL-H Reduction
(-78°C)

Spiro[2.5]octane-6-carbaldehyde
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Figure 2: Step-wise synthetic workflow from commercial precursors.

Analytical Fingerprinting
Characterization of the spiro[2.5]octane scaffold requires careful analysis of the high-field

region in NMR, where the cyclopropane protons reside.

Representative NMR Profile
Note: Chemical shifts are estimated based on spiro[2.5]octane derivatives and general

shielding constants.
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Nucleus Signal (δ ppm) Multiplicity Assignment
Structural
Insight

¹H NMR 9.65 d, J=1.5 Hz 1H, -CHO

Aldehyde proton;

doublet indicates

coupling to H6.

[1]

2.25 m 1H, H6

Alpha-proton;

axial/equatorial

average.[1]

1.80 - 1.40 m 8H, Cyclohexane
Ring protons

(C4, C5, C7, C8).

0.35 - 0.15 m
4H,

Cyclopropane

Diagnostic: High-

field shift due to

ring current

anisotropy of the

3-membered

ring.[1]

¹³C NMR 204.5 s C=O
Carbonyl carbon.

[1]

50.2 d C6 Alpha-carbon.[1]

34.5 t C4, C8

Methylene

groups adjacent

to spiro center.

28.1 s C3 (Spiro)
Quaternary spiro

center.

24.0 t C5, C7
Beta-

methylenes.[1]

11.5 t C1, C2

Cyclopropane

carbons

(shielded).
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Infrared (IR) Spectroscopy[5]
C-H Stretching (Cyclopropane): ~3050–3080 cm⁻¹ (Distinctive weak band).

C=O Stretching (Aldehyde): ~1720–1730 cm⁻¹ (Strong).

C-H Fermi Resonance (Aldehyde): Doublet at ~2720 and 2820 cm⁻¹.

Medicinal Utility & Functionalization
The C6-aldehyde serves as a versatile "warhead" for further diversification:

Reductive Amination: Access to secondary/tertiary amines for GPCR targeting.[1]

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain.[1]

Oxidation: Conversion to the carboxylic acid (CAS 1086399-13-4) for amide coupling.[1]

The spiro[2.5]octane core is often utilized to lower logP relative to a tert-butyl group while

maintaining metabolic stability against CYP450 oxidation, as the spiro-cyclopropane lacks

abstractable protons on the quaternary carbon.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/bidepharmatech/bdph9bcc400a?context=bbe
https://www.benchchem.com/pdf/Theoretical_and_Computational_Examination_of_Spiro_2_5_octane_5_carboxylic_acid_A_Technical_Guide.pdf
https://www.alfa-chemistry.com/cas_1086399-13-4.htm
https://linkinghub.elsevier.com/retrieve/pii/0022286070850062
https://pubchemlite.lcsb.uni.lu/e/compound/86598198
https://www.benchchem.com/product/b1405468/docs#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.benchchem.com/product/b1405468/docs#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.benchchem.com/product/b1405468/docs#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.benchchem.com/product/b1405468/docs#structural-synthetic-analysis-spiro-2-5-octane-6-carbaldehyde-1
https://www.benchchem.com/product/b1405468?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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